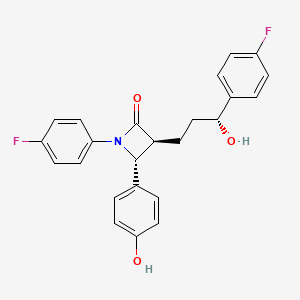

ent-Ezetimibe

描述

属性

IUPAC Name |

(3S,4R)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-ZRBLBEILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376614-99-1 | |

| Record name | (3S,4R)-1-(4-Fluorophenyl)-3-((R)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1376614991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-1-(4-FLUOROPHENYL)-3-((R)-3-(4-FLUOROPHENYL)-3-HYDROXYPROPYL)-4-(4-HYDROXYPHENYL)AZETIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FST3D70Q0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Biological Evaluation of ent-Ezetimibe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine.[1][2][3] This inhibition leads to a reduction in the uptake of dietary and biliary cholesterol, subsequently lowering plasma cholesterol levels.[1][4] Ezetimibe possesses three chiral centers, giving rise to eight possible stereoisomers.[5] The clinically approved and biologically active form is the (3R,4S,3'S)-isomer. The pharmacological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while others may be less active or even inactive. This technical guide focuses on the synthesis and biological evaluation of ent-ezetimibe, the enantiomer of the active ezetimibe molecule, which has the (3S,4R,3'R)-configuration. While direct comparative biological data for this compound is not extensively available in public literature, this guide provides a comprehensive overview based on established synthetic strategies for ezetimibe stereoisomers and standard biological evaluation methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective pathway adapted from the established synthesis of ezetimibe and its other stereoisomers.[5] The key strategy involves the use of chiral auxiliaries and stereoselective reduction steps to control the stereochemistry at the three chiral centers. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway for this compound

The synthesis commences with the preparation of a key chiral intermediate, which is then elaborated to the final this compound molecule. The stereochemistry of the final product is dictated by the choice of chiral reagents and starting materials.

Experimental Protocols

Synthesis of Intermediate D (Ketone Intermediate)

A detailed protocol for a similar ketone intermediate is described in the literature.[5] This can be adapted for the synthesis of the enantiomeric ketone intermediate required for this compound.

-

Step 1: Acylation of Chiral Auxiliary: To a solution of (R)-4-phenyl-2-oxazolidinone in an anhydrous solvent such as dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of pivaloyl chloride. Stir the reaction mixture for 1 hour. Then, add a solution of 4-(2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl)butanoic acid and continue stirring until the reaction is complete (monitored by TLC).

-

Step 2: Stereoselective Mannich-type Reaction: To a solution of the chiral acyl oxazolidinone (Intermediate A) in an anhydrous solvent like dichloromethane at -40 °C, add titanium tetrachloride and titanium isopropoxide. After stirring for 30 minutes, add a solution of N-(4-((tert-butyldimethylsilyl)oxy)benzylidene)-4-fluoroaniline. The reaction is stirred at low temperature until completion.

-

Step 3: β-Lactam Formation: The resulting β-amino ester derivative (Intermediate B) is cyclized to the corresponding β-lactam (Intermediate C) using N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of tetrabutylammonium fluoride (TBAF) in a suitable solvent like acetonitrile.

-

Step 4: Deprotection: The protected β-lactam (Intermediate C) is then treated with an acid, such as 2 M sulfuric acid in isopropanol, to remove the protecting groups and yield the ketone intermediate (Intermediate D).

Synthesis of this compound

-

Step 5: Stereoselective Reduction: The ketone intermediate (Intermediate D) is dissolved in an anhydrous solvent like dichloromethane and cooled to a low temperature (e.g., -5 °C). A solution of (S)-2-Methyl-CBS-oxazaborolidine and borane dimethyl sulfide complex (BH3-DMS) is then added dropwise. The use of the (S)-CBS reagent is crucial for achieving the desired (3'R) stereochemistry. The reaction is monitored by TLC, and upon completion, it is quenched, and the product is purified by recrystallization to yield this compound.

Biological Evaluation of this compound

The primary biological target of ezetimibe is the NPC1L1 protein, a key transporter for cholesterol absorption in the intestine.[1][3] The biological evaluation of this compound would therefore focus on its ability to inhibit NPC1L1-mediated cholesterol uptake.

Signaling Pathway of Ezetimibe Action

Ezetimibe inhibits cholesterol absorption by binding to the NPC1L1 protein, which prevents the internalization of the NPC1L1-cholesterol complex.[6] This disruption of the normal cholesterol uptake pathway leads to a reduction in the amount of cholesterol delivered to the liver.

References

- 1. Inhibition of intestinal cholesterol absorption by ezetimibe in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 6. The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereoisomers of Ezetimibe: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe is a potent cholesterol absorption inhibitor widely used in the management of hypercholesterolemia. Its mechanism of action involves the inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and other sterols in the small intestine. The ezetimibe molecule possesses three chiral centers, giving rise to eight possible stereoisomers. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the stereoisomers of ezetimibe, focusing on their respective pharmacological activities, the experimental protocols used for their evaluation, and the underlying molecular interactions.

Ezetimibe is the (3R, 4S, 3'S)-stereoisomer, and its potent pharmacological activity is highly dependent on this specific configuration.[1] After oral administration, ezetimibe is rapidly metabolized to its pharmacologically active glucuronide conjugate, which exhibits even greater potency.[2] This guide will delve into the available quantitative data comparing the activity of these isomers, detail the methodologies for their assessment, and visualize the key pathways and experimental workflows.

Pharmacological Activity of Ezetimibe Stereoisomers

The therapeutic efficacy of ezetimibe is almost exclusively attributed to the (3R, 4S, 3'S)-isomer. While comprehensive pharmacological data for all eight stereoisomers is not extensively available in publicly accessible literature, the existing research consistently points to the stringent stereochemical requirements for potent inhibition of NPC1L1.

Qualitative structure-activity relationship (SAR) studies have shed some light on the importance of the stereochemistry at each chiral center. For instance, isomers with an S configuration at the C-4 position of the azetidinone ring demonstrate greater activity compared to their R counterparts. Interestingly, the stereochemistry at the C-3 position appears to be more permissive, with both 3S and 3R isomers showing comparable activity in some analog series.[3]

The most direct quantitative comparison of activity has been performed between ezetimibe and its active metabolite, ezetimibe-glucuronide. In an in vitro cholesterol uptake assay, ezetimibe-glucuronide was found to be significantly more potent than the parent compound.[2]

Table 1: In Vitro Activity of Ezetimibe and its Glucuronide Metabolite

| Compound | IC50 (Cholesterol Uptake Inhibition) |

| Ezetimibe | 3.86 µM |

| Ezetimibe-Glucuronide | 682 nM |

Data sourced from an in vitro cholesterol uptake assay using NPC1L1.[2]

Furthermore, the binding affinity of ezetimibe-glucuronide to the NPC1L1 protein varies across different species, which correlates with the in vivo efficacy observed in these animal models.

Table 2: Binding Affinity (KD) of Ezetimibe-Glucuronide to NPC1L1 from Various Species

| Species | KD (nM) |

| Rhesus Monkey | 40 |

| Human | 220 |

| Rat | 540 |

| Mouse | 12,000 |

Data obtained from radioligand binding assays using recombinant NPC1L1.[3][4][5]

While a complete quantitative profile for all eight stereoisomers is lacking, it is widely accepted that the enantiomer of ezetimibe is inactive, and other diastereomers exhibit significantly diminished or no activity.

Experimental Protocols

The evaluation of the pharmacological activity of ezetimibe stereoisomers relies on a combination of in vitro and in vivo experimental models. These protocols are designed to assess the inhibition of cholesterol absorption and the interaction with the molecular target, NPC1L1.

In Vitro Cholesterol Absorption Assay using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model for studying intestinal drug and nutrient absorption.

1. Cell Culture and Differentiation:

-

Caco-2 cells are seeded on permeable Transwell® filter inserts and cultured for 21-23 days to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border.[6][7]

2. Preparation of Micelles:

-

Micellar solutions containing radiolabeled cholesterol (e.g., [3H]-cholesterol) are prepared to mimic the intraluminal environment of the small intestine. These micelles typically include bile salts (e.g., sodium taurocholate), phospholipids, and fatty acids.

3. Treatment with Ezetimibe Stereoisomers:

-

Differentiated Caco-2 cell monolayers are pre-incubated with varying concentrations of the individual ezetimibe stereoisomers for a defined period (e.g., 2 hours).[6]

4. Cholesterol Uptake Measurement:

-

The radiolabeled cholesterol micellar solution is added to the apical side of the Caco-2 monolayer.

-

After an incubation period (e.g., 2 hours), the cells are washed extensively to remove any non-internalized cholesterol.

-

The cells are then lysed, and the intracellular radioactivity is quantified using liquid scintillation counting to determine the amount of cholesterol absorbed.[6]

-

The inhibitory activity of each stereoisomer is calculated relative to a vehicle control, and IC50 values are determined.

In Vivo Cholesterol Absorption Inhibition in a Hamster Model

The golden Syrian hamster is a relevant animal model for studying cholesterol metabolism and the effects of cholesterol-lowering drugs.

1. Animal Model and Diet:

-

Male Syrian Golden hamsters are fed a high-fat, high-fructose, and high-cholesterol (FFC) diet (e.g., 30% fat, 40% fructose, 0.25% cholesterol) for a period of 2 to 12 weeks to induce hyperlipidemia and insulin resistance.[6][8]

2. Drug Administration:

-

Ezetimibe stereoisomers are mixed into the FFC diet at a specified concentration to achieve a target daily dose (e.g., 1-2 mg/kg body weight).[8] The treatment period typically lasts for several weeks.

3. Sample Collection and Analysis:

-

At the end of the treatment period, animals are fasted, and blood samples are collected.

-

Plasma is separated for the analysis of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic assays.

4. Assessment of Efficacy:

-

The percentage reduction in plasma lipid parameters is calculated for each treatment group relative to the control group receiving the FFC diet without any active compound.

-

Dose-response curves can be generated to determine the ED50 for the active stereoisomers.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of the active stereoisomer of ezetimibe involves its direct interaction with the NPC1L1 protein, leading to the inhibition of cholesterol absorption.

Caption: Mechanism of action of the active ezetimibe stereoisomer.

The active (3R, 4S, 3'S)-stereoisomer of ezetimibe binds to an extracellular loop of the NPC1L1 protein.[9] This binding event is thought to lock NPC1L1 in a conformation that prevents the internalization of the NPC1L1-cholesterol complex, thereby inhibiting the vesicular endocytosis of cholesterol into the enterocyte.[10]

Caption: Putative interaction of inactive ezetimibe stereoisomers with NPC1L1.

Inactive stereoisomers are presumed to have very low or no binding affinity for NPC1L1 due to their incorrect spatial arrangement of key functional groups. Consequently, they are unable to effectively inhibit the endocytosis of the NPC1L1-cholesterol complex, allowing cholesterol absorption to proceed normally.

Conclusion

References

- 1. science24.com [science24.com]

- 2. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular loop C of NPC1L1 is important for binding to ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of intestinal brush border membrane vesicles with small unilamellar phospholipid vesicles. Exchange of lipids between membranes is mediated by collisional contact - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomer of Efficacy: A Technical Guide to ent-Ezetimibe

An In-depth Analysis of the RRS-Enantiomer of the Cholesterol Absorption Inhibitor Ezetimibe

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the small intestine. As a chiral molecule with three stereocenters, Ezetimibe has seven other possible stereoisomers. This technical guide focuses on ent-Ezetimibe, the enantiomer of the active (3R,4S,3'S)-Ezetimibe. Designated as the (3S,4R,3'R)-isomer, and sometimes referred to in literature as the RSR-isomer, this compound provides a classic example of stereoselectivity in pharmacology. This document will delve into the stereochemistry, synthesis, and comparative biological activity of this compound, highlighting its significantly reduced affinity for the NPC1L1 protein. Through a detailed examination of available data and experimental protocols, this guide serves as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction: The Stereochemical Landscape of Ezetimibe

Ezetimibe's therapeutic success as a cholesterol-lowering agent is critically dependent on its specific stereochemical configuration. The molecule possesses three chiral centers, giving rise to a total of eight stereoisomers. The commercially available drug, Ezetimibe, is the single (3R,4S,3'S)-enantiomer. Stereoisomers of chiral drugs often exhibit profound differences in their pharmacological and toxicological profiles. It is a common phenomenon that one enantiomer is therapeutically active while others may be less active, inactive, or even contribute to adverse effects[1].

This compound is the enantiomer of the active Ezetimibe, meaning it is the mirror image of the drug. Its systematic name is (3S,4R)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. Understanding the properties of this compound is crucial for comprehending the structure-activity relationships (SAR) of this class of cholesterol absorption inhibitors and for the quality control of Ezetimibe synthesis, where other stereoisomers can arise as impurities[1][2].

Mechanism of Action: The Role of NPC1L1 and Stereoselectivity

Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol in the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a transmembrane protein located on the brush border of enterocytes[3]. Ezetimibe binds to NPC1L1, which in turn inhibits the internalization of the NPC1L1/cholesterol complex, thereby preventing cholesterol from entering the enterocytes[4][5]. This leads to a reduction in the delivery of intestinal cholesterol to the liver, a decrease in hepatic cholesterol stores, and an upregulation of LDL receptors, resulting in increased clearance of LDL-cholesterol from the bloodstream.

The interaction between Ezetimibe and NPC1L1 is highly stereospecific. The precise three-dimensional arrangement of the substituents on the azetidinone core of Ezetimibe is critical for high-affinity binding to its target.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]

- 4. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]

- 5. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ent-Ezetimibe in Elucidating the Stereospecificity of NPC1L1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical transporter responsible for the intestinal absorption of dietary and biliary cholesterol. Its central role in cholesterol homeostasis has made it a key target for hypercholesterolemia therapies. Ezetimibe, a potent inhibitor of NPC1L1, effectively blocks cholesterol uptake, thereby reducing plasma cholesterol levels. The interaction between ezetimibe and NPC1L1 is highly specific, a characteristic elegantly demonstrated through the use of its enantiomer, ent-ezetimibe. This technical guide explores the pivotal role of this compound as a research tool to study the stereospecific nature of the NPC1L1-ezetimibe interaction, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

The Stereospecificity of NPC1L1 Inhibition

The biological activity of chiral molecules can be highly dependent on their stereochemistry. In the context of drug-target interactions, one enantiomer often exhibits significantly higher affinity and efficacy than its mirror image. This is precisely the case for ezetimibe and its interaction with NPC1L1. Ezetimibe possesses a specific three-dimensional structure that allows it to bind effectively to a pocket within the NPC1L1 protein, leading to the inhibition of cholesterol transport.

To validate that this interaction is indeed stereospecific, researchers employ this compound, the enantiomer of ezetimibe, as a negative control in various assays. The stark contrast in the biological activity between these two stereoisomers provides compelling evidence that the binding of ezetimibe to NPC1L1 is not a result of non-specific interactions but rather a highly defined molecular recognition event.

Quantitative Data: A Comparative Analysis of Ezetimibe and this compound

The difference in the affinity of ezetimibe and this compound for NPC1L1 can be quantified through binding assays. The dissociation constant (K D ), a measure of the strength of the binding interaction, is significantly higher for this compound, indicating a much weaker interaction with the NPC1L1 protein. The following table summarizes the comparative binding affinities of ezetimibe, its active glucuronide metabolite, and its inactive enantiomer to NPC1L1 from different species.

| Compound | Species | K D (nM) |

| Ezetimibe Glucuronide | Human | 220 |

| Rhesus Monkey | 40 | |

| Rat | 540 | |

| This compound | Human | 22,000 |

| Rhesus Monkey | 130,000 | |

| Rat | 74,000 |

Data sourced from Garcia-Calvo et al. (2005), Proceedings of the National Academy of Sciences of the United States of America.[1]

As the data clearly illustrates, the binding affinity of this compound for NPC1L1 is dramatically lower (by orders of magnitude) across all tested species compared to the active ezetimibe glucuronide. This profound difference underscores the stereoselective nature of the binding pocket on the NPC1L1 protein.

Experimental Protocols

The use of this compound as a negative control is crucial in a variety of experimental setups designed to investigate NPC1L1 function and inhibition. Below are detailed methodologies for key experiments.

NPC1L1 Binding Assay

This assay directly measures the binding affinity of compounds to the NPC1L1 protein.

Objective: To determine and compare the dissociation constants (K D ) of ezetimibe and this compound for the NPC1L1 protein.

Materials:

-

HEK 293 cells expressing recombinant NPC1L1 (from human, rat, or rhesus monkey)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Radiolabeled ezetimibe glucuronide (e.g., [ 3 H]ezetimibe glucuronide)

-

Unlabeled ezetimibe

-

Unlabeled this compound

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation:

-

Culture HEK 293 cells expressing the desired NPC1L1 ortholog.

-

Harvest the cells and homogenize them in a hypotonic buffer to isolate cell membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Binding Reaction:

-

Set up a series of reaction tubes containing a fixed concentration of cell membranes expressing NPC1L1.

-

Add a fixed concentration of radiolabeled ezetimibe glucuronide to each tube.

-

To determine non-specific binding, add a high concentration of unlabeled ezetimibe to a subset of tubes.

-

To determine the binding affinity of this compound, add increasing concentrations of unlabeled this compound to another subset of tubes.

-

Incubate the reactions at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using a suitable software to determine the K D values for ezetimibe and this compound. The expected outcome is a significantly higher K D for this compound, confirming its low binding affinity.

-

Cellular Cholesterol Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of cholesterol into cells expressing NPC1L1.

Objective: To assess the inhibitory effect of ezetimibe and this compound on NPC1L1-mediated cholesterol uptake.

Materials:

-

Cells expressing NPC1L1 (e.g., Caco-2 cells or engineered cell lines)

-

Radiolabeled cholesterol (e.g., [ 14 C]cholesterol)

-

Ezetimibe

-

This compound

-

Cell culture medium and plates

-

Scintillation fluid and counter

Methodology:

-

Cell Culture and Treatment:

-

Seed NPC1L1-expressing cells in multi-well plates and grow to confluence.

-

Pre-incubate the cells with varying concentrations of ezetimibe or this compound for a specified period (e.g., 30 minutes). Include a vehicle-only control.

-

-

Cholesterol Uptake:

-

Prepare a micellar solution containing radiolabeled cholesterol.

-

Add the radiolabeled cholesterol solution to the cells and incubate for a defined time (e.g., 1-2 hours) to allow for cholesterol uptake.

-

-

Washing and Lysis:

-

Remove the cholesterol-containing medium and wash the cells multiple times with a cold wash buffer to remove any extracellular radiolabel.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter to determine the amount of cholesterol taken up by the cells.

-

-

Data Analysis:

-

Normalize the cholesterol uptake to the total protein concentration in each well.

-

Plot the cholesterol uptake against the concentration of the inhibitor to determine the IC 50 (the concentration of inhibitor that causes 50% inhibition of cholesterol uptake). It is expected that ezetimibe will show a potent inhibitory effect with a low IC 50 value, while this compound will be largely inactive, demonstrating the stereospecificity of the inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.

Caption: Ezetimibe Inhibition of NPC1L1-Mediated Cholesterol Uptake.

Caption: Workflow for NPC1L1 Radioligand Binding Assay.

Conclusion

The enantiomer of ezetimibe, this compound, serves as an indispensable tool in the study of the Niemann-Pick C1-Like 1 protein. Its profound lack of binding affinity and inhibitory activity against NPC1L1, in stark contrast to the potent effects of ezetimibe, provides unequivocal evidence for the stereospecific nature of this crucial drug-target interaction. By employing this compound as a negative control in binding and cellular uptake assays, researchers can confidently validate the specificity of their findings and further unravel the intricate mechanisms of cholesterol absorption and its pharmacological modulation. This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for the effective use of this compound in advancing our understanding of NPC1L1 biology and the development of next-generation cholesterol-lowering therapies.

References

Discovery and synthesis of enantiomerically pure ezetimibe derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Enantiomerically Pure Ezetimibe Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and stereoselective synthesis of ezetimibe and its enantiomerically pure derivatives. It is designed to serve as a core resource for professionals engaged in pharmaceutical research and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Mechanism of Action

Ezetimibe, marketed as Zetia® or Ezetrol®, is a landmark lipid-lowering agent that functions as a selective cholesterol absorption inhibitor.[1][2] Its discovery by Schering-Plough (now Merck & Co.) marked a significant advancement in hypercholesterolemia treatment.[3] Interestingly, the research program was initially aimed at identifying acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitors.[4][5] During these studies, ezetimibe was identified as a potent inhibitor of intestinal cholesterol absorption, an effect that was later understood to be its primary mechanism of action.[4][5]

The molecular target of ezetimibe was subsequently identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and phytosterol absorption located on the brush border of enterocytes in the small intestine.[1][6][7][8]

Mechanism of Action: Ezetimibe's therapeutic effect is achieved by selectively binding to the NPC1L1 protein.[1][7] This action disrupts the normal uptake of cholesterol from the intestinal lumen. The process unfolds as follows:

-

Binding to NPC1L1: Ezetimibe localizes at the brush border of the small intestine and binds to the NPC1L1 protein.[1]

-

Inhibition of Cholesterol Uptake: This binding prevents the formation and subsequent internalization of the NPC1L1/cholesterol complex, which is a crucial step for cholesterol to enter the enterocyte.[1][9] The internalization process normally involves the adaptor protein 2 (AP2) complex and clathrin.[1]

-

Reduced Cholesterol Delivery: By inhibiting intestinal absorption, ezetimibe reduces the amount of cholesterol delivered to the liver.[1][6]

-

Upregulation of LDL Receptors: The depletion of hepatic cholesterol stores triggers a compensatory mechanism: the liver increases the expression of low-density lipoprotein (LDL) receptors on its surface.[6][7]

-

Enhanced LDL-C Clearance: The increased number of LDL receptors enhances the clearance of LDL-cholesterol ("bad cholesterol") from the bloodstream, ultimately lowering plasma LDL-C levels.[7]

Clinical trials have demonstrated that ezetimibe can reduce LDL-C levels by 15-20%.[1][9] It does not affect the absorption of triglycerides or fat-soluble vitamins.[1][6]

Enantioselective Synthesis of Ezetimibe and Derivatives

The ezetimibe molecule possesses three chiral centers, leading to eight possible stereoisomers.[10] The desired biological activity resides in the specific (3R, 4S) configuration of the azetidinone core and the (S) configuration of the hydroxyl group on the C-3 side chain. Therefore, developing efficient and highly stereoselective synthetic routes is of paramount importance.

Strategy I: Stereoselective Synthesis via Cross-Metathesis

A robust method for the enantioselective preparation of ezetimibe utilizes a Ruthenium-catalyzed cross-metathesis (CM) reaction.[11][12] This approach provides the desired Z-selectivity and is scalable.

Experimental Protocol:

-

Cross-Metathesis (CM): The synthesis begins with a CM reaction between a β-arylated α-methylidene-β-lactam and a terminal olefin (homoallylic alcohol). The reaction is catalyzed by the Hoveyda–Grubbs second-generation catalyst, affording α-alkylidene-β-aryl-β-lactams with exclusive Z-selectivity.[11]

-

Hydrogenation: The trisubstituted double bond of the resulting cis-β-lactam is hydrogenated using Palladium on carbon (Pd/C) in methanol. This step proceeds from the less hindered side, yielding a mixture of diastereoisomers.[11]

-

Epimerization: The diastereomeric mixture is then subjected to DBN-based epimerization to enrich the desired stereoisomer.[11]

-

Desilylation: The final step involves the removal of the silyl protecting group to yield ezetimibe.[11]

Quantitative Data for Cross-Metathesis Route

| Step | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|

| Cross-Metathesis | α-Alkylidene-β-aryl-β-lactams | 41–83% | Exclusive Z-selectivity | [11] |

| Hydrogenation | cis-β-lactam Diastereomers | 90% | - | [11] |

| Overall | Ezetimibe | 30% | - |[11] |

Strategy II: Asymmetric Synthesis from Baylis-Hillman Adducts

An alternative and efficient enantioselective synthesis of ezetimibe analogues starts from Baylis-Hillman adducts, employing a domino reaction sequence to establish stereochemistry.[13][14][15][16]

Experimental Protocol:

-

Baylis-Hillman Reaction: The synthesis commences with a Baylis-Hillman reaction between p-anisaldehyde and tert-butyl acrylate to form the adduct.[13][16]

-

Acetylation: The resulting alcohol is acetylated with acetic anhydride and pyridine.[13]

-

Domino Reaction: The acetate undergoes a domino process initiated by a chiral lithium amide. This sequence includes an allylic acetate rearrangement, a stereoselective Ireland-Claisen rearrangement, and an asymmetric Michael addition, which collectively provide a δ-amino acid derivative with excellent stereochemical control (>95% de).[13][14][16]

-

Functional Group Interconversion: The δ-amino acid derivative is subjected to a series of transformations. The tert-butyl ester is released in an acidic medium to yield a β-amino acid.[13][16]

-

Debenzylation & Lactam Formation: A chemoselective debenzylation is performed using ceric ammonium nitrate (CAN). The final β-lactam ring is formed via a coupling reaction using EDCI and HOBt, yielding the azetidinone core.[13][16]

Quantitative Data for Baylis-Hillman Route

| Step | Product | Yield | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| Domino Reaction | δ-Amino Acid Derivative | 59% | >95% | [13] |

| Debenzylation | Debenzylated β-Amino Acid | 84% | - | [13][16] |

| Lactam Formation | Azetidinone Core | 70% (over 4 steps) | - |[13] |

Strategy III: Synthesis of Amino-β-Lactam Derivatives as Bioisosteres

To explore structure-activity relationships, novel ezetimibe analogues have been synthesized by replacing a methylene group (-CH2-) in the C-3 side chain with an amino group (-NH-), a classical bioisosteric exchange.[8]

Experimental Protocol: The synthesis starts from enantiomerically pure trans-(3R,4R)-amino-β-lactam. Two primary pathways are employed:

-

Pathway A:

-

N-Alkylation: The starting β-lactam is N-alkylated with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

-

Stereoselective Reduction: The resulting side-chain keto group is reduced stereoselectively using a CBS catalyst (Corey-Bakshi-Shibata catalyst).

-

-

Pathway B:

-

Stereoselective Reduction: The keto group of 2-bromo-1-(4-fluorophenyl)ethan-1-one is first reduced to a chiral alcohol.

-

N-Alkylation: This chiral alcohol is then used to N-alkylate the trans-amino-β-lactam.

-

Biological Activity of Amino-β-Lactam Derivatives

| Compound | [³H]Cholesterol Reduction in Plasma (vs. Vehicle) | [³H]Cholesterol Reduction in Liver (vs. Vehicle) | Reference |

|---|---|---|---|

| Analogue 5 | 50% | 44% | [8] |

| Analogue 6 | 32% | 47% | [8] |

| Ezetimibe | (Comparable) | (Comparable) |[8] |

Structure-Activity Relationships (SAR)

SAR studies on 2-azetidinone derivatives have revealed key structural features required for potent cholesterol absorption inhibition.[8][17]

-

2-Azetidinone Core: The β-lactam ring is essential for activity.[8][17]

-

C-4 Substituent: An aryl group at the C-4 position is required, with optimal activity seen with a polar moiety like a hydroxyl or alkoxy group at the para-position.[8][17] The (S) stereochemistry at this carbon confers greater activity than the (R) isomer.[13]

-

N-1 Substituent: The N-aryl ring is also a requirement for activity.[17]

-

C-3 Side Chain: A three-atom linker chain at the C-3 position bearing a pendent aryl group is considered optimal.[8][17] There appears to be no significant stereochemical preference at the C-3 position itself.[13]

Conclusion

The development of ezetimibe has provided a unique therapeutic option for managing hypercholesterolemia through the novel mechanism of cholesterol absorption inhibition. The synthesis of enantiomerically pure ezetimibe and its derivatives presents a significant chemical challenge, which has been met with innovative stereoselective strategies, including cross-metathesis and domino reactions starting from Baylis-Hillman adducts. These methodologies provide robust control over the critical stereocenters required for biological activity. Furthermore, the synthesis and evaluation of bioisosteric analogues continue to refine our understanding of the structure-activity relationships governing NPC1L1 inhibition, paving the way for the design of future generations of cholesterol absorption inhibitors. This guide provides a foundational resource for chemists and pharmacologists working to advance this important class of cardiovascular drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Ezetimibe - Merck/Schering-Plough Pharmaceuticals - AdisInsight [adisinsight.springer.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 8. Novel amino-β-lactam derivatives as potent cholesterol absorption inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereoselective Synthesis of Ezetimibe via Cross-Metathesis of Homoallylalcohols and α-Methylidene-β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Modeling of Ezetimibe Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of ent-Ezetimibe: A Review of Stereoselectivity and a Call for Further Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe is a potent cholesterol absorption inhibitor that functions through the stereospecific inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein. Its clinical efficacy is intrinsically linked to its unique (3R,4S)-β-lactam core and the specific spatial arrangement of its substituents. This technical guide delves into the preliminary in vitro understanding of its enantiomer, ent-Ezetimibe. Currently, there is a notable absence of direct in vitro studies characterizing the biological activity of this compound in publicly accessible literature. This guide, therefore, synthesizes the extensive in vitro data available for ezetimibe to provide a framework for the anticipated (in)activity of its enantiomer. By examining the structure-activity relationships and the highly stereoselective nature of ezetimibe's interaction with its target, we infer the likely biological profile of this compound. This document also presents standardized in vitro protocols that would be essential for a formal investigation of this compound, alongside a comparative analysis of known ezetimibe analogs.

Introduction: The Stereochemical Importance of Ezetimibe

Ezetimibe's mechanism of action is the inhibition of intestinal cholesterol uptake by directly binding to the NPC1L1 protein. This interaction prevents the internalization of cholesterol into enterocytes. The binding of ezetimibe to NPC1L1 is highly specific, and structure-activity relationship studies have consistently highlighted the critical role of its stereochemistry. Even subtle changes to its structure can significantly impact its binding affinity and inhibitory activity. Given this high degree of stereoselectivity, it is widely presumed that the enantiomer, this compound, would exhibit negligible to no inhibitory effect on NPC1L1. However, a comprehensive in vitro evaluation is necessary to confirm this hypothesis and to fully characterize the stereochemical requirements for NPC1L1 inhibition.

Quantitative In Vitro Data: Ezetimibe and Its Analogs

While direct in vitro data for this compound is not available, the following table summarizes key quantitative data for ezetimibe, its active metabolite (ezetimibe-glucuronide), and a potent analog. This data provides a benchmark for the expected level of activity for a potent NPC1L1 inhibitor.

| Compound | Assay | Target | Key Parameter (IC50) | Reference |

| Ezetimibe | Cholesterol Uptake Inhibition | NPC1L1 | 3.86 µM | [1] |

| Ezetimibe-Glucuronide | Cholesterol Uptake Inhibition | NPC1L1 | 682 nM | [1] |

| Ezetimibe-PS (analog) | Cholesterol Uptake Inhibition | NPC1L1 | 50.2 nM | [1] |

| This compound | Cholesterol Uptake Inhibition | NPC1L1 | Data Not Available | |

| This compound | NPC1L1 Binding Affinity | NPC1L1 | Data Not Available |

Experimental Protocols for In Vitro Evaluation

The following are detailed methodologies for key in vitro experiments that are standard for assessing the activity of ezetimibe and would be directly applicable to the study of this compound.

Cholesterol Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled cholesterol in cells expressing the NPC1L1 protein.

Materials:

-

HEK293 cells stably expressing human NPC1L1

-

DMEM supplemented with 10% FBS, penicillin-streptomycin

-

[³H]-cholesterol

-

Taurocholate

-

Test compounds (ezetimibe, this compound) dissolved in DMSO

-

Scintillation counter

Protocol:

-

Seed HEK293-hNPC1L1 cells in 24-well plates and grow to confluence.

-

Prepare micellar solutions of [³H]-cholesterol by mixing with taurocholate in serum-free DMEM.

-

Pre-incubate the confluent cells with varying concentrations of the test compounds (or vehicle control) in serum-free DMEM for 1 hour at 37°C.

-

Add the [³H]-cholesterol micellar solution to each well and incubate for 2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate the percentage of cholesterol uptake inhibition relative to the vehicle control and determine the IC₅₀ value.

NPC1L1 Binding Assay

This assay quantifies the binding affinity of a compound to the NPC1L1 protein, typically using a radiolabeled ligand in a competitive binding format.

Materials:

-

Membrane preparations from cells overexpressing NPC1L1 (e.g., HEK293-hNPC1L1)

-

Radiolabeled ezetimibe analog (e.g., [³H]-ezetimibe glucuronide)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Test compounds (ezetimibe, this compound) at various concentrations

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ezetimibe.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Competitive binding curves are generated, and the Kᵢ or IC₅₀ values for the test compounds are determined.

Visualization of Pathways and Workflows

Signaling Pathway of Ezetimibe Action

The following diagram illustrates the established mechanism by which ezetimibe inhibits cholesterol absorption through its interaction with NPC1L1.

References

Methodological & Application

Application Note and Protocol: Chiral Separation of Ezetimibe Optical Isomers Using High-Performance Liquid Chromatography (HPLC)

Introduction

Ezetimibe is a pharmaceutical agent used to lower cholesterol levels by inhibiting its absorption in the intestine.[1][2][3] The ezetimibe molecule possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. In pharmaceutical development and quality control, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles.[1][4] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds like ezetimibe.[5]

This document provides detailed protocols for the chiral separation of ezetimibe's optical isomers using both normal-phase and reverse-phase HPLC methods. The methodologies are based on validated procedures and are intended for researchers, scientists, and professionals in drug development and quality control.

Method 1: Normal-Phase HPLC Separation

This method outlines the enantioselective separation of ezetimibe and its (R)-enantiomer using a normal-phase HPLC system with an amylose-based chiral stationary phase.[1][4]

Experimental Protocol

1. Apparatus and Materials

-

HPLC System: A gradient HPLC system with a UV detector.

-

Reagents:

2. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of n-Hexane, ethanol, 2-propanol, and trifluoroacetic acid in the ratio of 84:12:4:0.1 (v/v/v/v).[1][4] Degas the mobile phase before use.

-

Diluent: A mixture of n-hexane and ethanol in the ratio of 80:20 (v/v).[1]

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of ezetimibe and its (R)-enantiomer in the diluent to obtain a desired concentration (e.g., 1000 µg/mL each for method development or a lower concentration for impurity analysis).[1]

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the ezetimibe bulk drug sample in the diluent to the desired concentration (e.g., 1000 µg/mL).[1]

-

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the normal-phase separation.

| Parameter | Value |

| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm)[1][4] |

| Mobile Phase | n-Hexane:Ethanol:2-Propanol:TFA (84:12:4:0.1, v/v/v/v)[1][4] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | Ambient |

| Detection Wavelength | 230 nm[6] |

| Injection Volume | 10 µL[1][4] |

| Run Time | 25 minutes[1][4] |

4. Data Analysis

-

The (R)-enantiomer is the undesired enantiomer and typically elutes before the active ezetimibe isomer.[1][4]

-

The resolution between the two enantiomer peaks should be greater than 2.0.[1][4]

Quantitative Data Summary

The following table presents typical retention times and validation parameters for this method.

| Parameter | (R)-Enantiomer | Ezetimibe |

| Retention Time (min) | ~10.4[1][4] | ~12.2[1][4] |

| Resolution | > 2.0[1][4] | |

| Limit of Detection (LOD) | 0.2 µg/mL[1][4] | - |

| Limit of Quantification (LOQ) | 0.5 µg/mL[1][4] | - |

Method 2: Reverse-Phase HPLC Separation

This method provides an alternative approach using a reverse-phase HPLC system for the enantiomeric separation of ezetimibe.

Experimental Protocol

1. Apparatus and Materials

-

HPLC System: A gradient HPLC system with a PDA detector.

-

Chiral Column: Chiralpak AS-RH (dimensions not specified).[7]

-

Reagents:

2. Preparation of Solutions

-

Mobile Phase: A gradient mixture of Water-Acetonitrile-Formic acid. The exact gradient program should be optimized for the specific system. Formic acid is a critical additive for improving resolution.[7]

-

Standard and Sample Solutions: Prepare as described in the normal-phase method, using a suitable diluent compatible with the reverse-phase system.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the reverse-phase separation.

| Parameter | Value |

| Column | Chiralpak AS-RH[7] |

| Mobile Phase | Water-Acetonitrile-Formic acid (gradient)[7] |

| Flow Rate | Not specified |

| Column Temperature | Ambient |

| Detection Wavelength | Not specified (UV/PDA) |

| Injection Volume | Not specified |

Quantitative Data Summary

The following table presents typical validation parameters for this reverse-phase method.

| Parameter | (R)-Ezetimibe |

| Resolution | ~2.0[7] |

| Limit of Detection (LOD) | 0.14 µg/mL[7] |

| Limit of Quantification (LOQ) | 0.47 µg/mL[7] |

| Recovery | 93.3% to 98.9%[7] |

Method 3: Normal-Phase HPLC with Chiralpak IC

This method details the separation of ezetimibe optical isomers using an immobilized-type chiral stationary phase, Chiralpak IC.[5][8]

Experimental Protocol

1. Apparatus and Materials

-

HPLC System: HPLC with a UV-Vis Detector.[5]

-

Chiral Column: Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm).[5]

-

Reagents:

2. Preparation of Solutions

-

Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in the ratio of 90:10:0.1 (v/v/v).[5][8]

-

Sample Solution: Dissolve the required amount of the sample in the mobile phase.[5]

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for this method.

| Parameter | Value |

| Column | Chiralpak IC (250 mm × 4.6 mm I.D., 5 μm)[5] |

| Mobile Phase | n-hexane–IPA–DEA (90:10:0.1, v/v)[5][8] |

| Flow Rate | 1.0 mL min−1[5][8] |

| Column Temperature | 25°C[5][8] |

| Detection Wavelength | 256 nm[5][8] |

| Injection Volume | 20 μL[5] |

Quantitative Data Summary

This method was able to separate four ezetimibe optical isomers with good resolution.

| Isomer Pair | Resolution |

| EZ and EZ-II | 3.5[8] |

| EZ-II and EZ-III | 2.7[8] |

| EZ-III and EZ-IV | 2.5[8] |

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of ezetimibe using HPLC.

Caption: Workflow for Chiral HPLC Analysis of Ezetimibe.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the chiral separation of ezetimibe's optical isomers. The choice between normal-phase and reverse-phase methods will depend on the specific laboratory setup and requirements. The provided protocols and data summaries offer a solid foundation for method development, validation, and routine quality control of ezetimibe, ensuring its enantiomeric purity and therapeutic efficacy.

References

- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]

- 2. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actascientific.com [actascientific.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]

- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 8. Chiral Separation and Thermodynamic Investigation of Ezetimibe Optical Isomers on a Chiralpak IC Column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of Ezetimibe and its R-enantiomer by Supercritical Fluid Chromatography

Abstract

This application note details a robust and efficient method for the chiral separation of ezetimibe and its R-enantiomer using Supercritical Fluid Chromatography (SFC). Ezetimibe, a cholesterol absorption inhibitor, contains three chiral centers, and controlling its enantiomeric purity is critical for its therapeutic efficacy and safety. The developed SFC method provides a rapid and effective means for both analytical determination and preparative isolation of the R-enantiomer. This document provides detailed protocols for both analytical and preparative scale separations, making it a valuable resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Ezetimibe is a potent lipid-lowering compound that functions by inhibiting the absorption of cholesterol from the intestine. The stereochemistry of ezetimibe is crucial for its biological activity. The desired enantiomer possesses a specific configuration at its three chiral centers. The presence of other stereoisomers, particularly the R-enantiomer, can affect the drug's efficacy and potentially introduce unwanted side effects. Therefore, a reliable analytical method to separate and quantify the enantiomers is essential for quality control and stability studies. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). This application note presents a validated SFC method for the successful separation of ezetimibe and its R-enantiomer.

Data Presentation

Analytical Method Performance

The following table summarizes the quantitative data for the analytical scale SFC separation of ezetimibe and its R-enantiomer.[1]

| Parameter | Value |

| Column | Chiralcel OD (4.6 mm x 250 mm, 10 µm) |

| Mobile Phase | CO2 / Methanol with 0.1% TFA & 0.1% TEA (90:10, v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 35 °C |

| Back Pressure | 15 MPa |

| Detection Wavelength | 235 nm |

| Resolution Factor | 1.6 |

| Run Time | 15 min |

| Linearity Range | 0.010 - 0.100 mg/mL |

| Correlation Coefficient (r) | 0.9999 |

| Limit of Quantitation (S/N=10) | 34 ng (R-enantiomer), 32 ng (Ezetimibe) |

| Limit of Detection (S/N=3) | 10 ng (R-enantiomer), 9 ng (Ezetimibe) |

| Spiked Recovery of R-enantiomer | 98.4% |

Preparative Method Parameters

For the isolation of the R-enantiomer, a preparative scale SFC method was developed. The key parameters are outlined below.[2][3][4][5][6]

| Parameter | Value |

| Column | Chiralcel OD-H (30 mm x 250 mm, 5 µm) |

| Mobile Phase | CO2 / 2-Propanol (85:15, v/v) |

| Total Flow Rate | 100 g/min |

| Automatic Back Pressure Regulator | 180 bar |

| Detection Wavelength | 230 nm |

| Purity of Isolated R-Isomer | ~98% |

Experimental Protocols

Analytical Scale Separation of Ezetimibe and R-enantiomer

1. Instrumentation:

-

A supercritical fluid chromatography system equipped with a pump for CO2 delivery, a co-solvent pump, an autosampler, a column oven, a back pressure regulator, and a UV-Vis detector.

2. Chromatographic Conditions:

-

Column: Chiralcel OD (4.6 mm x 250 mm, 10 µm)

-

Mobile Phase: A mixture of supercritical CO2 and a modifier. The modifier consists of methanol with 0.1% trifluoroacetic acid (TFA) and 0.1% triethylamine (TEA). The final mobile phase composition is 90% CO2 and 10% modifier (v/v).[1]

-

Flow Rate: 3.0 mL/min.[1]

-

Column Temperature: Maintained at 35 °C.[1]

-

Back Pressure: Set to 15 MPa.[1]

-

Detection: UV detection at a wavelength of 235 nm.[1]

3. Sample Preparation:

-

Prepare a stock solution of the ezetimibe sample containing the R-enantiomer in a suitable solvent (e.g., methanol or ethanol).

-

Dilute the stock solution to a concentration within the linear range of the method (0.010 - 0.100 mg/mL).[1]

4. Procedure:

-

Equilibrate the SFC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Monitor the separation and record the chromatogram for 15 minutes.[1]

-

Identify the peaks corresponding to the R-enantiomer and ezetimibe based on their retention times.

Preparative Scale Isolation of Ezetimibe R-enantiomer

1. Instrumentation:

-

A preparative supercritical fluid chromatography system (e.g., SFC 200 System) with a high-capacity CO2 pump, a co-solvent pump, a sample injection module, a preparative column, a back pressure regulator, a detector, and a fraction collector.[3][4]

2. Chromatographic Conditions:

-

Column: Chiralcel OD-H (30 mm x 250 mm, 5 µm).[2][3][4][5][6]

-

Mobile Phase: A mixture of supercritical CO2 and 2-Propanol at a ratio of 85:15 (v/v).[2][3][5][6]

-

Automatic Back Pressure Regulator: Maintained at 180 bar.[3][4]

3. Sample Preparation:

-

Dissolve the ezetimibe racemic mixture in a suitable solvent (e.g., ethanol) to a concentration of 10 mg/mL.[3]

4. Procedure:

-

Equilibrate the preparative SFC system with the specified mobile phase.

-

Inject the prepared sample solution.

-

Monitor the separation and collect the fraction corresponding to the R-enantiomer peak.

-

The collected fraction can then be distilled to remove the solvent, yielding the isolated R-enantiomer.[3]

Visualizations

Caption: Workflow for SFC separation of ezetimibe enantiomers.

Conclusion

The supercritical fluid chromatography methods presented in this application note provide effective solutions for both the analytical quantification and preparative isolation of the R-enantiomer of ezetimibe. The analytical method is shown to be accurate, repeatable, and stable, making it suitable for quality control and stability research.[1] The preparative method allows for the efficient isolation of the R-enantiomer with high purity. These protocols offer significant advantages in terms of speed and reduced environmental impact, aligning with the principles of green chemistry.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. Isolation and Characterization of R-Enantiomer in Ezetimibe - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

- 5. [PDF] Isolation and Characterization of R-Enantiomer in Ezetimibe | Semantic Scholar [semanticscholar.org]

- 6. R. Sistla, V. S. Tata, Y. V. Kashyap, D. Chandrasekar and P. V. Diwan, “Development and Validation of a Reversed-Phase HPLC Method for the Determination of Ezetimibe in Pharmaceutical Dosage Forms,” Journal of Pharmaceutical and Biomedical Analysis, Vol. 39, No. 3-4, 2005, pp. 517-522. doi10.1016/j.jpba.2005.04.026 - References - Scientific Research Publishing [scirp.org]

Application Note: Enantioselective HPLC Method for Ezetimibe Resolution

Introduction

Ezetimibe is a cholesterol absorption inhibitor that is marketed as a single enantiomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[1] The presence of other stereoisomers can be considered an impurity. Therefore, a robust and reliable analytical method to separate and quantify the enantiomers of ezetimibe is crucial for quality control in pharmaceutical manufacturing.[2] This application note details a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the resolution of ezetimibe enantiomers.

Principle

The method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation. Chiral stationary phases create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with different stability, leading to different retention times and thus separation.[3] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have been shown to be highly effective for the chiral resolution of ezetimibe.[1][4] This protocol describes a normal-phase HPLC method that provides excellent resolution between the desired ezetimibe enantiomer and its undesired stereoisomers.

Experimental Protocols

This section provides a detailed protocol for the enantioselective HPLC analysis of ezetimibe. The primary method described is based on a normal-phase separation using a Chiralpak AS-H column, which has demonstrated effective resolution.[1][2]

1. Instrumentation and Materials

-

HPLC System: An Agilent Technologies 1200 series instrument or equivalent, equipped with a column oven and a UV detector.[1]

-

Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).[1][2] Other polysaccharide-based chiral columns like Chiralpak IC and Chiralpak-ASR have also been reported to be effective.[3][5]

-

Chemicals and Reagents:

2. Chromatographic Conditions

A summary of chromatographic conditions for three different methods is presented below for comparison.

Method 1: Normal-Phase Separation on Chiralpak AS-H [1][2]

-

Mobile Phase: n-Hexane:Ethanol:2-Propanol:Trifluoroacetic acid (84:12:4:0.1 v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm[7]

Method 2: Normal-Phase Separation on Chiralpak IC [3]

-

Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 256 nm

-

Injection Volume: Not specified, but typically 10-20 µL.

Method 3: Simultaneous Separation on Chiralpak-ASR [5]

-

Mobile Phase: Acetonitrile:Methanol:Diethylamine:Formic acid (99:1.0:0.1:0.1 v/v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 ± 2°C (ambient)

-

Detection Wavelength: 225 nm

-

Injection Volume: 20 µL

3. Standard and Sample Preparation

-

Diluent: For the normal-phase method (Method 1), a mixture of n-hexane and ethanol (80:20 v/v) is used as the diluent.[1] For other methods, the mobile phase is typically used as the diluent.

-

Standard Stock Solution: Prepare a stock solution of ezetimibe reference standard at a concentration of 1 mg/mL in the chosen diluent.[1]

-

Racemic Mixture Solution: A solution containing a racemic mixture of ezetimibe and its (R)-enantiomer (1000 µg/mL each) can be prepared in the diluent for method development and to confirm the elution order.[1]

-

Sample Solution: Accurately weigh and dissolve the ezetimibe sample in the diluent to achieve a final concentration of 1 mg/mL.[1]

4. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

-

Resolution: The resolution between the ezetimibe peak and its enantiomer should be greater than 2.0.[1][2]

-

Tailing Factor: The tailing factor for the ezetimibe peak should not be more than 1.5.[6]

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.[2]

5. Data Analysis

The enantiomeric purity of the ezetimibe sample is determined by calculating the area percentage of the undesired enantiomer relative to the total area of both enantiomer peaks.

Data Presentation

The following tables summarize the quantitative data from the cited enantioselective HPLC methods for ezetimibe resolution.

Table 1: Chromatographic Parameters for Ezetimibe Enantiomer Resolution

| Parameter | Method 1 (Normal-Phase)[1][2] | Method 2 (Normal-Phase)[3] | Method 3 (Simultaneous Separation)[5] |

| Chiral Stationary Phase | Chiralpak AS-H (250 x 4.6 mm, 5 µm) | Chiralpak IC (250 x 4.6 mm) | Chiralpak-ASR (150 x 4.6 mm, 3 µm) |

| Mobile Phase | n-Hexane:Ethanol:IPA:TFA (84:12:4:0.1) | n-Hexane:IPA:DEA (90:10:0.1) | ACN:MeOH:DEA:FA (99:1.0:0.1:0.1) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C | 25 ± 2 °C |

| Detection Wavelength | 230 nm | 256 nm | 225 nm |

| Injection Volume | 10 µL | Not Specified | 20 µL |

Table 2: Retention Times and Resolution

| Analyte | Method 1 Retention Time (min)[1] | Method 2 Retention Time (min)[3] | Method 3 Retention Time (min)[5] |

| (R)-Ezetimibe | 10.4 | Not specified | 2.12 |

| (S)-Ezetimibe (Active) | 12.2 | Not specified | 2.40 |

| Resolution (Rs) | > 2.0 | 3.5, 2.7, 2.5 (for 4 stereoisomers) | Not specified for ezetimibe enantiomers alone |

Table 3: Method Validation Parameters (Method 1) [1][2]

| Parameter | Result |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Linearity Range | Not explicitly defined, but validated. |

| Accuracy (% Recovery) | Not explicitly stated, but method deemed accurate. |

| Precision (%RSD) | < 2.0% |

| Solution Stability | At least 48 hours |

Visualizations

The following diagrams illustrate the experimental workflow for the enantioselective HPLC analysis of ezetimibe.

Caption: Experimental workflow for ezetimibe enantioselective HPLC analysis.

Caption: Key HPLC parameters influencing enantiomeric resolution of ezetimibe.

References

- 1. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. phenomenex.com [phenomenex.com]

- 7. Isolation and Characterization of R-Enantiomer in Ezetimibe [scirp.org]

Application Notes and Protocols for the LC-MS/MS Analysis of Ezetimibe and its Metabolites in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of ezetimibe and its primary active metabolite, ezetimibe-glucuronide, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are compiled from validated methods to ensure reliability and reproducibility for pharmacokinetic studies, bioequivalence assessments, and other drug development applications.

Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, contributing to a long elimination half-life of approximately 22 hours.[1][3] The primary metabolic pathway involves glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A3, and UGT2B15.[2] Due to the extensive and rapid conversion, it is often necessary to quantify both the parent drug and its glucuronidated metabolite to fully characterize the pharmacokinetics of ezetimibe.

LC-MS/MS has become the standard for the bioanalysis of ezetimibe and its metabolites due to its high sensitivity, selectivity, and speed. This document outlines established protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Metabolic Pathway of Ezetimibe

The principal metabolic transformation of ezetimibe is the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the parent molecule, forming ezetimibe-glucuronide. This reaction is catalyzed by UGT enzymes in the intestine and liver.[1][2]

Caption: Metabolic pathway of ezetimibe to ezetimibe-glucuronide.

Experimental Protocols

A generalized workflow for the LC-MS/MS analysis of ezetimibe and its metabolites from biological samples is presented below. Specific details from various validated methods are provided in the subsequent sections.

Caption: General workflow for LC-MS/MS bioanalysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering matrix components and concentrating the analytes. Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Protocol 1: Solid-Phase Extraction (SPE) [4][5]

-

Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add an internal standard (IS), vortex, and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a specific volume (e.g., 200 µL) of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [6][7]

-

Extraction: To 500 µL of plasma, add the internal standard and 3 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).[6][8]

-

Mixing: Vortex the mixture for 2-5 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 or C8 column. The mobile phase composition and gradient are optimized to achieve good peak shape and resolution for ezetimibe and ezetimibe-glucuronide.

| Parameter | Method 1[4][5] | Method 2[9] | Method 3[10][11] |

| Column | Agilent Extend C18 | XTerra MS, C18, 2.1 x 100 mm, 3.5 µm | Zorbax XDB C8, 50 x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.08% Formic Acid | Acetonitrile:Water (60:40, v/v) | Acetonitrile:0.5% Acetic Acid (45:55, v/v) |

| Flow Rate | 0.8 mL/min | 0.2 mL/min | 1.0 mL/min |

| Injection Volume | 10 µL | Not Specified | Not Specified |

| Column Temp. | Ambient | Not Specified | 40°C |

Mass Spectrometry (MS) Conditions

Tandem mass spectrometry is performed using an electrospray ionization (ESI) source, typically in negative ion mode, which provides high sensitivity for both ezetimibe and its glucuronide metabolite.[4][6][10] Quantification is achieved using Multiple Reaction Monitoring (MRM).

| Parameter | Ezetimibe | Ezetimibe-Glucuronide | Internal Standard (Example) |

| Ionization Mode | ESI Negative[4][6][10] | ESI Negative[4][10] | ESI Negative |

| Precursor Ion (m/z) | 408.0 - 408.4[4][9][12] | 584.5[4][5] | Varies (e.g., 412.1 for Ezetimibe-d4)[12] |

| Product Ion (m/z) | 271.0 - 271.1[4][9][13] | 271.0[4][5] | Varies (e.g., 270.8 for Ezetimibe-d4)[12] |

| Declustering Potential (V) | -75[12] | Not specified | -75[12] |

| Collision Energy (eV) | -22[12] | Not specified | -22[12] |

Quantitative Data Summary

The following tables summarize the performance characteristics of several published LC-MS/MS methods for the analysis of ezetimibe and ezetimibe-glucuronide in human plasma.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Ezetimibe | 0.1 - 20 | 0.1 | [4][5] |

| Ezetimibe-Glucuronide | 0.5 - 200 | 0.5 | [4][5] |

| Ezetimibe | 0.075 - 20 | 0.075 | [6] |

| Total Ezetimibe | 1 - 200 | 1 | [6] |

| Ezetimibe | 0.1 - 20 | 0.1 | [12] |

| Ezetimibe | 0.06 - 15 | 0.06 | [10][11] |

| Ezetimibe-Glucuronide | 0.6 - 150 | 0.6 | [10][11] |

| Total Ezetimibe | 4.00 - 400.00 | 4.00 | [8] |

| Ezetimibe | 0.01 - 10.0 | 0.01 | [13] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) | Reference |

| Ezetimibe | 0.1, 0.3, 4, 16 | 1.08 - 4.38 | 1.69 - 4.06 | 0.44 - 2.00 | [12] |

| Ezetimibe | Not Specified | ≤ 8.6 | ≤ 12.8 | Not Specified | [4][5] |

| Ezetimibe-Glucuronide | Not Specified | ≤ 9.0 | ≤ 8.7 | Not Specified | [4][5] |

| Total Ezetimibe (QC) | 12, 170, 300 | ≤ 7.4 | ≤ 7.4 | -8.2 to -3.2 | [8] |

Conclusion

The LC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable quantification of ezetimibe and its active metabolite, ezetimibe-glucuronide, in biological matrices. The protocols for sample preparation, chromatography, and mass spectrometry can be adapted to suit specific laboratory equipment and study requirements. The provided quantitative data from validated methods demonstrates the robustness of these approaches for supporting drug development and clinical research. Proper method validation should always be performed to ensure data integrity.

References

- 1. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]